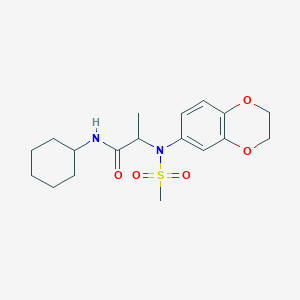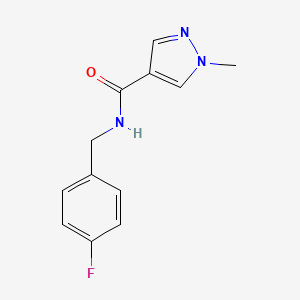![molecular formula C19H23N3O4 B6061427 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B6061427.png)
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that plays a vital role in cell growth, proliferation, and differentiation. Overexpression of EGFR is associated with various forms of cancer, making it an attractive target for cancer therapy. AG-1478 has been extensively studied for its potential as an anti-cancer agent.
Wirkmechanismus
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol works by inhibiting the tyrosine kinase activity of EGFR. EGFR is a transmembrane protein that spans the cell membrane and is activated by ligand binding. Upon activation, EGFR undergoes dimerization and autophosphorylation, leading to the activation of downstream signaling pathways that promote cell growth and proliferation. 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol binds to the ATP-binding site of EGFR, preventing the activation of downstream signaling pathways and inhibiting cell growth and proliferation.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol has been shown to have a range of biochemical and physiological effects. It inhibits the tyrosine kinase activity of EGFR, leading to the inhibition of downstream signaling pathways that promote cell growth and proliferation. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied for its potential as an anti-cancer agent and has been shown to inhibit the growth of various types of cancer cells. However, 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol also has some limitations for lab experiments. It is a relatively non-specific inhibitor that can also inhibit other tyrosine kinases. It also has limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol. One direction is to develop more specific inhibitors of EGFR that can target specific mutations associated with cancer. Another direction is to investigate the potential of 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol as a therapeutic agent for other diseases, such as inflammatory diseases and neurological disorders. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol to optimize its use in cancer treatment.
Synthesemethoden
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol is synthesized using a multi-step process. The first step involves the protection of the hydroxyl group of 2-methoxy-6-nitrophenol using a tert-butyldimethylsilyl (TBDMS) group. The second step involves the reaction of the protected phenol with benzyl bromide to form the benzyl ether. The third step involves the deprotection of the TBDMS group using tetrabutylammonium fluoride (TBAF) to expose the hydroxyl group. The final step involves the reaction of the exposed hydroxyl group with 4-benzylpiperazine to form 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol.
Wissenschaftliche Forschungsanwendungen
4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol works by binding to the ATP-binding site of EGFR, preventing the activation of downstream signaling pathways that promote cell growth and proliferation. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-2-methoxy-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-26-18-12-16(11-17(19(18)23)22(24)25)14-21-9-7-20(8-10-21)13-15-5-3-2-4-6-15/h2-6,11-12,23H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSASJJCKLIHXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5269073 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B6061350.png)
![N-(3-hydroxypropyl)-5-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6061355.png)
![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B6061356.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6061360.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-phenoxyacetamide](/img/structure/B6061372.png)

![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6061381.png)
![1-[1-(1-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6061383.png)
![2-methyl-5-[(3-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]pyridine](/img/structure/B6061393.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)hexanamide](/img/structure/B6061398.png)
![1-(2-hydroxyphenyl)ethanone [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6061411.png)

![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6061432.png)
![1-{1-methyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-2-oxoethyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6061446.png)